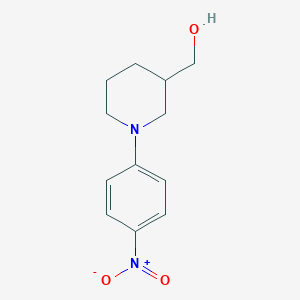

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

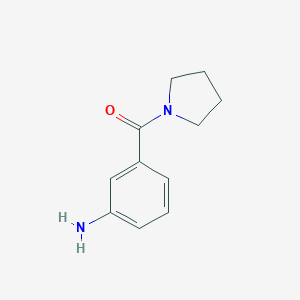

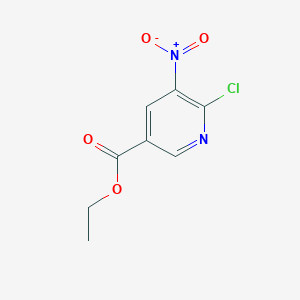

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 166438-83-1. It has a molecular weight of 236.27 and its IUPAC name is [1-(4-nitrophenyl)-3-piperidinyl]methanol . It is a solid substance stored at room temperature .

Molecular Structure Analysis

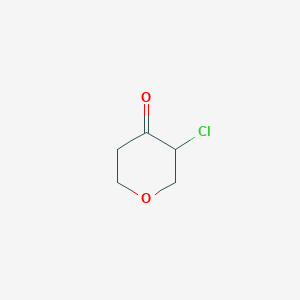

The molecular formula of “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is C12H16N2O3 . The InChI Code is 1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 .Physical And Chemical Properties Analysis

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±20.0 °C at 760 mmHg, and a flash point of 213.0±21.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications

Drug Discovery

The piperidine nucleus is a significant component in medicinal chemistry, and derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol are often explored for their pharmacological properties. For instance, modifications on the piperidine ring can influence the cytotoxicity of compounds, which is crucial in the development of new drugs .

Organic Synthesis

This compound serves as a substrate in solid-phase organic synthesis, particularly for the creation of secondary amines. Its structure allows for the development of novel synthetic pathways and intermediates in complex organic synthesis processes .

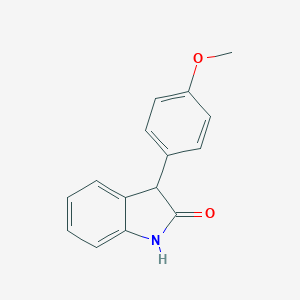

Synthesis of Apixaban Intermediate

A practical process has been developed using this compound as a key intermediate in the synthesis of Apixaban, an anticoagulant used to prevent and treat blood clots .

Piperidine Derivatives Research

Research into piperidine derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol is ongoing, with studies focusing on their potential as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Chemical Modulation Studies

The compound is used in chemical modulation studies to understand its interactions and effects on various biological targets, which is essential for drug design and discovery .

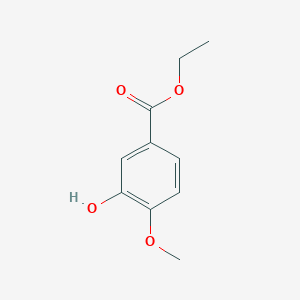

Analytical Chemistry

In analytical chemistry, this compound’s structure and properties are studied using techniques like NMR, HPLC, LC-MS, and UPLC to understand its behavior and potential applications further .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown . Future research could provide insights into the pathways this compound affects and their downstream effects.

properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESWKCVPRIYLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593248 |

Source

|

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Nitrophenyl)piperidin-3-yl)methanol | |

CAS RN |

166438-83-1 |

Source

|

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)